molecular formula C10H18O6 B14330792 Acetic acid--4-(hydroxymethyl)oxan-4-yl acetate (1/1) CAS No. 100506-87-4

Acetic acid--4-(hydroxymethyl)oxan-4-yl acetate (1/1)

Cat. No.: B14330792
CAS No.: 100506-87-4
M. Wt: 234.25 g/mol
InChI Key: ROWOEKCFKWOGJQ-UHFFFAOYSA-N
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Description

Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is an organic compound that features both acetic acid and oxan-4-yl acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate typically involves the esterification of 4-(hydroxymethyl)oxan-4-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

4-(hydroxymethyl)oxan-4-ol+acetic acidacetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate+water\text{4-(hydroxymethyl)oxan-4-ol} + \text{acetic acid} \rightarrow \text{acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate} + \text{water} 4-(hydroxymethyl)oxan-4-ol+acetic acid→acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate+water

Industrial Production Methods

In an industrial setting, the production of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.

Major Products Formed

    Oxidation: 4-(carboxymethyl)oxan-4-yl acetate.

    Reduction: 4-(hydroxymethyl)oxan-4-yl alcohol.

    Substitution: Various substituted oxan-4-yl acetates depending on the nucleophile used.

Scientific Research Applications

Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving esterification and hydrolysis reactions.

    Industry: Used in the production of polymers and resins due to its reactivity and structural properties.

Mechanism of Action

The mechanism of action of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate involves its ability to undergo esterification and hydrolysis reactions. The molecular targets and pathways involved include:

    Esterification: The hydroxymethyl group reacts with carboxylic acids to form esters.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate: Unique due to the presence of both acetic acid and oxan-4-yl acetate moieties.

    Tetrahydropyran-4-ylacetic acid: Similar structure but lacks the ester group.

    4-(hydroxymethyl)oxan-4-yl acetate: Similar but does not contain the acetic acid moiety.

Uniqueness

Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

100506-87-4

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate

InChI

InChI=1S/C8H14O4.C2H4O2/c1-7(10)12-8(6-9)2-4-11-5-3-8;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4)

InChI Key

ROWOEKCFKWOGJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1(CCOCC1)CO

Origin of Product

United States

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